1-Amino-2-methylpropane-2-thiol
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Overview
Description
1-Amino-2-methylpropane-2-thiol: is an organic compound with the molecular formula C4H11NS 1-amino-2-methyl-2-propanethiol . This compound is characterized by the presence of both an amino group and a thiol group, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-Amino-2-methylpropane-2-thiol involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to produce N-[1-(chloromethyl)propyl] acetamide, which undergoes a second hydrolysis to yield 2-amino-2-methyl-1-propanol .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The steps include the combination reaction, hydrolysis, and purification processes .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form amines.
Substitution: Both the amino and thiol groups can participate in substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: 1-Amino-2-methylpropane-2-thiol is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules and ligands .
Biology: In biological research, this compound is used to study the interactions between thiol and amino groups with biological molecules. It is also used in the development of thiol-based drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 1-Amino-2-methylpropane-2-thiol involves its interaction with molecular targets through its thiol and amino groups. These interactions can lead to the formation of disulfide bonds, reduction reactions, and substitution reactions. The compound can modulate various biochemical pathways by interacting with enzymes and other proteins .
Comparison with Similar Compounds
- 2-Propanethiol, 2-methyl-
- 1-Propanethiol, 2-methyl-
- 2-Amino-2-methyl-1-propanol
Comparison: 1-Amino-2-methylpropane-2-thiol is unique due to the presence of both an amino group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .
Properties
IUPAC Name |
1-amino-2-methylpropane-2-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS/c1-4(2,6)3-5/h6H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPAUMHSIFBANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227653 |
Source
|
Record name | 1-Amino-2,2-dimethyl-2-mercaptoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7684-18-6 |
Source
|
Record name | 1-Amino-2,2-dimethyl-2-mercaptoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007684186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2,2-dimethyl-2-mercaptoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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